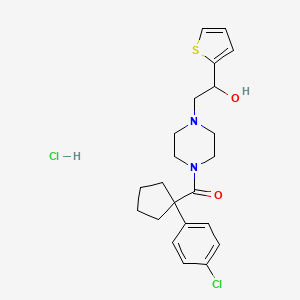

(1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a cyclopentyl group, a thiophenyl group, a piperazine ring, and a methanone group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, for example, would introduce a degree of cyclic structure to the molecule, while the various functional groups would likely project from this ring in various directions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine ring might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces.科学的研究の応用

Anti-Tubercular Agent Development

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

This compound has been investigated for its potential as an anti-tubercular agent. The focus has been on designing, synthesizing, and evaluating derivatives for activity against Mycobacterium tuberculosis.

Methods of Application

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.

Results Summary

Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most active compounds were more active with IC90s ranging from 3.73 to 4.00 μM .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in organic synthesis for creating complex molecules.

Methods of Application

The protodeboronation was performed using a radical approach, paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Results Summary

This method was successfully applied to methoxy protected (−)-Δ8-THC and cholesterol, and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Chemical Nomenclature

Scientific Field

Chemical Informatics

Application Summary

The compound’s complex name is a result of systematic chemical nomenclature that facilitates the identification and classification of chemical substances.

Methods of Application

The nomenclature follows IUPAC guidelines for naming cycloalkanes and other organic compounds, ensuring consistency and clarity in chemical communication.

Results Summary

The systematic name allows chemists to deduce the structure of the compound and its derivatives, aiding in research and development .

Antiviral Research

Scientific Field

Virology and Pharmacology

Application Summary

Derivatives of the compound have been explored for their antiviral properties, particularly against influenza A virus.

Methods of Application

Synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and evaluation of their inhibitory activity against influenza A.

Results Summary

One derivative showed inhibitory activity with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value, indicating potential for further development as an antiviral agent .

将来の方向性

特性

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O2S.ClH/c23-18-7-5-17(6-8-18)22(9-1-2-10-22)21(27)25-13-11-24(12-14-25)16-19(26)20-4-3-15-28-20;/h3-8,15,19,26H,1-2,9-14,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYCAYBUUVBNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Chlorophenyl)cyclopentyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2789408.png)

![8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one](/img/structure/B2789409.png)

![1-(3-((4-Isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2789423.png)

![Benzo[d]thiazol-2-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2789428.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2789429.png)

![3-(1-Adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2789430.png)